molecular formula C22H27N2O3S+ B11215411 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11215411
M. Wt: 399.5 g/mol
InChI Key: ZGWDBILLCBZSBZ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound characterized by its unique structural features, including a fused imidazo-thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Imidazo-Thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-thiazine ring.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-ethylphenyl groups through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position, often achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo-thiazine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-1-phenyl-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 3-(4-ethylphenyl)-1-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific substitution pattern and the presence of both methoxy and ethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H27N2O3S+

Molecular Weight

399.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O3S/c1-4-16-6-9-18(10-7-16)23-15-22(25,24-12-5-13-28-21(23)24)17-8-11-19(26-2)20(14-17)27-3/h6-11,14,25H,4-5,12-13,15H2,1-3H3/q+1

InChI Key

ZGWDBILLCBZSBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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